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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stevia (Stevia rebaudiana), a natural, non-caloric sweetener, is widely used in the
food and pharmaceutical industries.[1] While primarily known for its sweetness, stevia may also
possess secondary technological properties, such as acting as an emulsifying agent.[1]
Emulsifiers are crucial for the formation and stabilization of emulsions, which are mixtures of
two immiscible liquids like oil and water.[2][3] The ability of a substance to act as an emulsifier
Is vital in various product formulations, including creams, lotions, and functional foods. This
document provides a detailed protocol for determining the emulsifying capacity of stevia
powder by measuring its Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI).

Principle of the Method: The emulsifying capacity of stevia powder is evaluated by its ability to
form and stabilize an oil-in-water (o/w) emulsion. The method involves creating an emulsion
with a known concentration of stevia powder and oil. The emulsifying activity is determined by
measuring the turbidity of the emulsion immediately after formation. Turbidity is proportional to
the number and size of the oil droplets, indicating the interfacial area stabilized by the stevia
powder. Emulsion stability is assessed by measuring the change in turbidity after a set period,
which reflects the emulsion's resistance to destabilization processes like creaming and
coalescence.[4][5]

Experimental Protocol

1. Materials and Equipment:
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o Materials:
o Stevia powder (test sample)

o Vegetable oil (e.g., soybean, corn, or sunflower oil; consistency in oil type is critical for
comparative results)

o Sodium Dodecyl Sulfate (SDS), 0.1% (w/v) solution

o Distilled or deionized water

o Sodium hydroxide (NaOH) 0.1 M and Hydrochloric acid (HCI) 0.1 M for pH adjustment
e Equipment:

o High-speed homogenizer (e.g., IKA, Omni Mixer)

o UV-Vis Spectrophotometer

o Analytical balance (+ 0.001 g)

o pH meter

o Magnetic stirrer and stir bars

o Glass beakers (100 mL, 250 mL)

o Volumetric flasks and pipettes

o Glass test tubes or centrifuge tubes

o Cuvettes (1 cm path length)

o Stopwatch
2. Procedure:

Step 2.1: Preparation of Stevia Dispersion
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Accurately weigh 1.0 g of stevia powder using an analytical balance.

Transfer the powder to a 250 mL beaker containing 100 mL of distilled water to create a 1%
(w/v) dispersion.

Place the beaker on a magnetic stirrer and stir for 30 minutes at room temperature to ensure
complete dispersion.

Measure the pH of the dispersion using a calibrated pH meter. Adjust the pH to 7.0 using 0.1
M NaOH or 0.1 M HCI as needed. This step is crucial as pH can significantly influence
emulsifying properties.[4]

Record the final volume of the dispersion after pH adjustment.

Step 2.2: Emulsion Formation

Transfer 60 mL of the prepared stevia dispersion into a 100 mL beaker.
Add 20 mL of the selected vegetable oil to the dispersion.[4]

Insert the probe of the high-speed homogenizer into the mixture, ensuring the tip is
positioned at the oil-water interface.[6]

Homogenize the mixture for 1 minute at 10,000 rpm to form a uniform emulsion.[5]

Step 2.3: Determination of Emulsifying Activity Index (EAI)

Immediately after homogenization (t=0), start the stopwatch.
Quickly pipette 50 pL of the freshly formed emulsion from the bottom of the beaker.

Dispense the aliquot into a test tube containing 5 mL of 0.1% (w/v) SDS solution. The SDS
solution prevents droplet coalescence during measurement.

Gently vortex or invert the test tube several times to ensure the sample is thoroughly mixed.

Set the spectrophotometer to a wavelength of 500 nm. Use the 0.1% SDS solution as the
blank to zero the instrument.
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o Transfer the diluted emulsion to a cuvette and measure the absorbance (Ao). Record this
value.

Step 2.4: Determination of Emulsion Stability Index (ESI)

 Allow the original emulsion in the beaker to stand undisturbed at room temperature for
exactly 10 minutes.

o After 10 minutes have elapsed (t=10), pipette another 50 pL aliquot from the bottom of the
beaker.

¢ Dilute the sample in 5 mL of 0.1% SDS solution, following the same procedure as in Step
2.3.

e Measure the absorbance (A1o) at 500 nm using the spectrophotometer. Record this value.
3. Calculations:

3.1 Emulsifying Activity Index (EAI) Calculate the EAI, which represents the interfacial area
stabilized per gram of stevia powder, using the formula proposed by Pearce and Kinsella
(1978):[4]

e EAI (m2/g) = (2 x 2.303 x Ao x DF) / (¢ x @ x L x 10000)

Ao: Absorbance at 500 nm at time t=0.

o

[e]

DF: Dilution factor (In this protocol, 5.05 mL/ 0.05 mL = 101).

o

c: Concentration of stevia powder in the agueous phase (g/mL). For this protocol, it is
0.01 g/mL.

o

@: Oil volume fraction (volume of oil / total volume). For this protocol, itis 20 mL /80 mL =
0.25.[4]

o

L: Path length of the cuvette in cm (typically 1 cm).

3.2 Emulsion Stability Index (ESI) Calculate the ESI, which indicates the stability of the
emulsion over time, using the following formula:[4]
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BENCHE

e ESI (min) = (Ao x At) / (Ao - A10)
o Ao: Absorbance at 500 nm at time t=0.
o A1o: Absorbance at 500 nm at time t=10 min.

o At: Time interval in minutes (10 min).

Data Presentation

Quantitative results from the experiments should be summarized in a table for clear
comparison. This is especially useful when testing different concentrations of stevia powder or
varying experimental conditions like pH or oil type.

Table 1: Emulsification Properties of Stevia Powder

Stevia Oil Volume .
Sample ID pH . EAI (m?/g) ESI (min)
Conc. (wiv) Fraction
Stevia_Test_ [Calculated [Calculated
1.0% 7.0 0.25
1 Value] Value]
Stevia_Test [Calculated [Calculated
2.0% 7.0 0.25
2 Value] Value]
Control (No [Calculated [Calculated
) 0.0% 7.0 0.25
Stevia) Value] Value]
Visualization
Experimental Workflow Diagram:
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Step 1: Prepare Stevia Dispersion
(1g Stevia in 100mL H20, adjust pH to 7.0)

Step 2: Form Emulsion
(60mL Dispersion + 20mL Qil)

Homogenize
(2 min @ 10,000 rpm)

|
Step 4: ESI Determination

Wait 10 minutes

Take Aliquot at t=10

Step 3: EAI Determination

Take Aliquot at t=0

Dilute in 0.1% SDS

Dilute in 0.1% SDS

Measure Absorbance (Ao) at 500 nm

Calculate EAI Measure Absorbance (A1o) at 500 nm

Click to download full resolution via product page

Caption: Workflow for determining emulsification capacity.
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Interpretation of Results:

o Emulsifying Activity Index (EAI): A higher EAI value indicates that the stevia powder is more
effective at creating a large oil-water interfacial area, suggesting it can form emulsions with
smaller droplets. This points to a better capacity to form an emulsion.

» Emulsion Stability Index (ESI): A higher ESI value signifies greater emulsion stability. It
means the emulsion’s turbidity changes less over time, indicating the stevia powder is
effective at preventing droplet coalescence and creaming.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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